![molecular formula C17H11BrO4 B2948507 (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-08-1](/img/structure/B2948507.png)
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBBO and is synthesized through a complex process that involves multiple steps. In
Scientific Research Applications
BBBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BBBO has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, BBBO has also been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit inflammation in vitro.
Mechanism of Action
The mechanism of action of BBBO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. In addition, BBBO has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BBBO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and modulation of enzyme activity. In addition, BBBO has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBBO is its potential as a versatile synthetic intermediate, which can be used to synthesize a variety of compounds. In addition, BBBO has also been shown to have promising results as an anticancer and anti-inflammatory agent, which may have significant implications for the development of new drugs. However, the complex synthesis method and the limited availability of BBBO may pose challenges for its use in lab experiments.
Future Directions
There are several future directions for research on BBBO, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in other fields, such as material science. In addition, further studies are needed to evaluate the safety and efficacy of BBBO in vivo, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, or BBBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The complex synthesis method and limited availability of BBBO may pose challenges for its use in lab experiments, but its potential as a versatile synthetic intermediate and as an anticancer and anti-inflammatory agent make it a promising area of research for the future.
Synthesis Methods
The synthesis of BBBO involves multiple steps that require a high level of expertise and precision. The first step involves the preparation of 3-bromobenzaldehyde, which is then reacted with malonic acid in the presence of acetic anhydride to obtain 3-bromobenzylidene malonate. This compound is then cyclized to obtain the intermediate product, which is further reacted with acetic anhydride to obtain BBBO.
properties
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c1-10(19)21-13-5-6-14-15(9-13)22-16(17(14)20)8-11-3-2-4-12(18)7-11/h2-9H,1H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSPFUOBXVELLN-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate |
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